2,2,2-Trifluoroethyl morpholine-4-carboxylate

Description

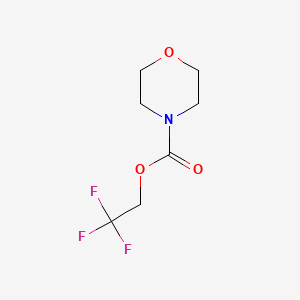

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a fluorinated ester derivative combining a morpholine ring with a trifluoroethyl ester group. Morpholine carboxylates are often utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their solubility-modifying and bioisosteric properties .

Properties

IUPAC Name |

2,2,2-trifluoroethyl morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c8-7(9,10)5-14-6(12)11-1-3-13-4-2-11/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSSPRZNUGFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-Trifluoroethyl morpholine-4-carboxylate typically involves the reaction of morpholine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl morpholine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups on the molecule .

Scientific Research Applications

2,2,2-Trifluoroethyl morpholine-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl morpholine-4-carboxylate is largely dependent on its chemical structure and the specific context in which it is used. In biochemical applications, the trifluoroethyl group can interact with various molecular targets, such as enzymes and receptors, altering their activity and function. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2,2,2-trifluoroethyl morpholine-4-carboxylate with key analogs, focusing on structural features, registration data, and applications:

Key Observations:

Reactivity : The trifluoroethyl group enhances electrophilicity in esters like acrylate and methacrylate, favoring polymerization or nucleophilic substitution reactions . In contrast, the morpholine carboxylate derivatives exhibit bioactivity linked to their heterocyclic and aromatic substituents .

Bioactivity: Compounds with morpholine rings (e.g., CAS 185759-14-2) are often tailored for drug discovery due to their ability to mimic natural amines, while chromenone-based analogs (CAS 637748-17-5) target enzyme inhibition .

Industrial Use : Trifluoroethyl triflate (CAS 373-88-6) is a high-value reagent in fluoroorganic synthesis, whereas simpler esters (e.g., acrylates) serve bulk applications in materials science .

Biological Activity

2,2,2-Trifluoroethyl morpholine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group attached to a morpholine ring with a carboxylate functional group. This unique structure contributes to its biological activity and selectivity.

Research indicates that this compound acts primarily as an inhibitor of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1). These enzymes are implicated in various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of these enzymes can lead to reduced inflammation and fibrosis in affected tissues.

- Inhibition Profile : The compound has shown significant selectivity for AMCase over CHIT1, making it a promising candidate for therapeutic applications aimed at managing conditions associated with elevated chitinase activity.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits chitinase activity in human macrophages. For instance:

- Study Findings : A study reported that the compound reduced chitinase activity by over 70% at concentrations as low as 10 µM, indicating potent inhibitory effects .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound in inflammatory diseases:

- Case Study : In a mouse model of asthma induced by house dust mite (HDM), administration of this compound resulted in a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration compared to controls .

Therapeutic Applications

Given its mechanism of action and biological activity, this compound holds potential for several therapeutic applications:

- Asthma Management : By inhibiting AMCase, the compound may alleviate symptoms associated with asthma exacerbations.

- Fibrotic Disorders : Its anti-inflammatory properties could be beneficial in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and scleroderma.

Safety Profile

One notable aspect of this compound is its favorable cardiac safety profile. Studies indicate that it exhibits limited activity towards the hERG potassium channel, which is crucial for cardiac function . This characteristic is vital for ensuring that therapeutic agents do not induce cardiotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.